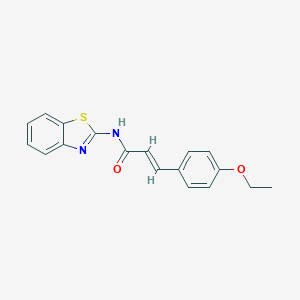
3-(2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide, also known as FMA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMA has been studied extensively for its unique properties and its ability to modulate biological systems.
作用機序
3-(2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide works by inhibiting the activity of certain enzymes and proteins in the body that are involved in inflammation and cancer. Specifically, this compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response. This compound has also been shown to inhibit the activity of NF-kB, a protein that is involved in the regulation of genes that are involved in inflammation and cancer.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and tumor growth. This compound has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, this compound has been shown to reduce the production of reactive oxygen species, which are involved in the development of cancer.
実験室実験の利点と制限
One of the advantages of using 3-(2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide in lab experiments is its specificity. This compound has been shown to specifically target certain enzymes and proteins, making it a useful tool for studying their function. Additionally, this compound has been shown to have low toxicity, making it a relatively safe compound to use in lab experiments.
However, one of the limitations of using this compound in lab experiments is its solubility. This compound has low solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound can be expensive to synthesize, which can limit its use in certain studies.
将来の方向性
There are several future directions for research on 3-(2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide. One area of research is in the development of new drugs based on this compound. This compound has shown promising anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs to treat these diseases.
Another area of research is in the development of new methods for synthesizing this compound. Currently, the synthesis of this compound can be expensive, which can limit its use in certain studies. Developing new methods for synthesizing this compound could make it more accessible to researchers.
Finally, further research is needed to fully understand the mechanism of action of this compound. While this compound has been shown to inhibit certain enzymes and proteins, the exact mechanism by which it does so is not fully understood. Further research could help to elucidate this mechanism and potentially uncover new targets for drug development.
合成法
3-(2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-furylcarboxaldehyde with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with acryloyl chloride to obtain this compound.
科学的研究の応用
3-(2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has been extensively studied for its potential applications in various fields. One of the most promising areas of research is in the development of new drugs. This compound has been shown to have significant anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs to treat these diseases.
特性
IUPAC Name |
(E)-3-(furan-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-7-12-13-10(16-7)11-9(14)5-4-8-3-2-6-15-8/h2-6H,1H3,(H,11,13,14)/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIVJJIGTNJLTB-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C=CC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B362918.png)


![3-Ethyl 6-methyl 4-[(3-pyridinylmethyl)amino]-3,6-quinolinedicarboxylate](/img/structure/B362926.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B362930.png)
![2-(5-{3-nitrophenyl}-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid](/img/structure/B362937.png)
![(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetic acid](/img/structure/B362941.png)
![Ethyl 7-(3-methoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B362946.png)
![1-(4-fluorophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B362950.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B362970.png)
![2-(Furan-2-ylmethylamino)-3-(furan-2-ylmethyliminomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B362971.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]heptanamide](/img/structure/B362977.png)
![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B362989.png)